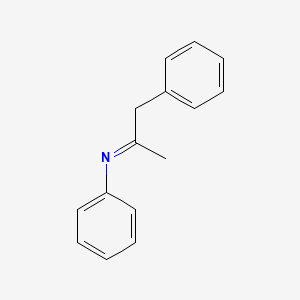![molecular formula C10H23O2PS2 B14702585 S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate CAS No. 21085-45-0](/img/structure/B14702585.png)
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of both sulfur and phosphorus atoms, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate typically involves the reaction of methylphosphonothioic dichloride with 2-(ethylsulfanyl)ethanol and pentanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or phosphines.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or phosphines.
Substitution: Various substituted phosphonothioates.
Aplicaciones Científicas De Investigación
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate involves its interaction with enzymes, particularly those containing active sites with nucleophilic residues. The compound can inhibit enzyme activity by forming covalent bonds with these residues, thereby blocking the enzyme’s function. This mechanism is similar to that of other organophosphorus compounds, which are known to inhibit acetylcholinesterase, an enzyme critical for nerve function.
Comparación Con Compuestos Similares
Similar Compounds
- O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate
- O-Butyl S-[2-(ethylsulfanyl)ethyl] methylphosphonothioate
Uniqueness
S-[2-(Ethylsulfanyl)ethyl] O-pentyl methylphosphonothioate is unique due to its specific combination of ethylsulfanyl and pentyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
21085-45-0 |
|---|---|
Fórmula molecular |
C10H23O2PS2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-[2-ethylsulfanylethylsulfanyl(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C10H23O2PS2/c1-4-6-7-8-12-13(3,11)15-10-9-14-5-2/h4-10H2,1-3H3 |
Clave InChI |
BJPZUURTWKXCEE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOP(=O)(C)SCCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



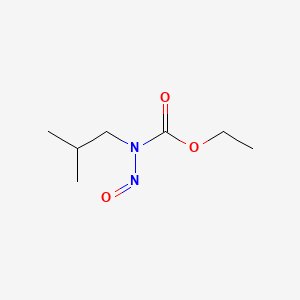

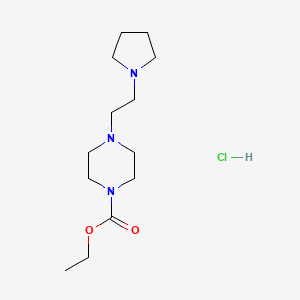
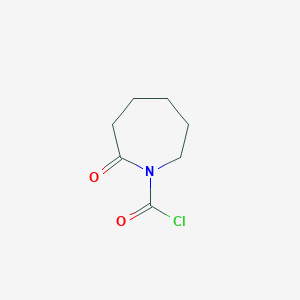
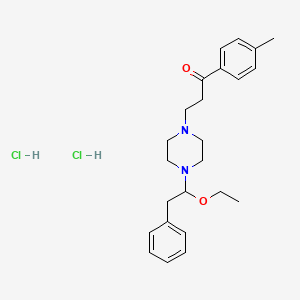

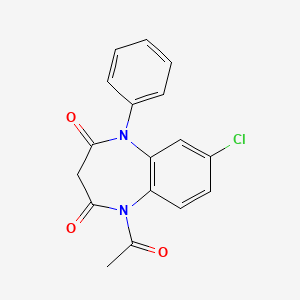
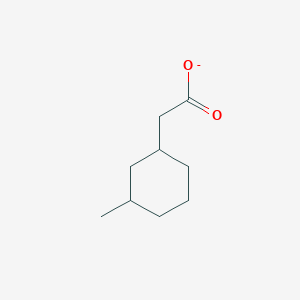
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)



